molecular formula C17H16N2O2 B5858629 3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone

3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone

Numéro de catalogue B5858629
Poids moléculaire: 280.32 g/mol
Clé InChI: HQXFNVIQASKQSD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone, also known as PD153035, is a synthetic organic compound with a molecular formula of C18H15N3O2. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a transmembrane receptor that plays a crucial role in cell signaling and proliferation. PD153035 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.

Mécanisme D'action

3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone inhibits the activity of the EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. It also inhibits the activation of the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. This compound has been shown to have minimal effects on normal cells, indicating its potential as a selective cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone in lab experiments is its high potency and selectivity for the EGFR tyrosine kinase. This allows for the specific inhibition of cancer cell growth without affecting normal cells. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

1. Development of more potent and selective EGFR inhibitors
2. Investigation of the potential use of 3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone in combination with other cancer therapies
3. Exploration of the role of EGFR signaling in the development of drug resistance in cancer cells
4. Investigation of the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases
5. Development of more efficient synthesis methods for this compound and other EGFR inhibitors.

Méthodes De Synthèse

3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone can be synthesized through a multistep process involving the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with 2-chloro-4,5-diaminopyrimidine to form the quinazolinone ring system. The final step involves the selective alkylation of the nitrogen atom in the quinazolinone ring with ethyl iodide to form this compound.

Applications De Recherche Scientifique

3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

Propriétés

IUPAC Name

3-[2-(2-methylphenoxy)ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-13-6-2-5-9-16(13)21-11-10-19-12-18-15-8-4-3-7-14(15)17(19)20/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXFNVIQASKQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.